2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, which is achieved through a cyclization reaction involving a suitable precursor. The indole moiety is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the indole nitrogen with an acetic acid derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- 2,8-diazaspiro[4.5]decan-1-one derivatives
Uniqueness
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to its specific spirocyclic structure and the presence of both indole and acetamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₆N₂O₄
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the indole moiety is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of indole and dioxo compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit biofilm formation in Candida albicans and other pathogenic microorganisms. The compound's structure may enhance its activity against bacterial strains by interfering with essential metabolic pathways.
Compound | Target Organism | Mechanism of Action | Reference |
---|---|---|---|
2-(1-methyl-2,4-dioxo...) | C. albicans | Inhibition of biofilm formation | |
1-Methylindole derivatives | Various bacteria | Disruption of cell wall synthesis |
Anticancer Activity
Indole derivatives are well-known for their anticancer potential. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
A study focusing on similar compounds revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways, which are crucial for programmed cell death.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The dioxo moiety can interact with key enzymes involved in metabolic pathways.
- Disruption of Cell Membrane Integrity : The spiro structure may facilitate penetration into microbial cells, leading to membrane disruption.
- Modulation of Signaling Pathways : Indole derivatives often influence signaling pathways related to inflammation and cell proliferation.
Case Studies
Several case studies have highlighted the pharmacological potential of compounds similar to 2-(1-methyl-2,4-dioxo...). For instance:
- Study on Antifungal Efficacy : A study demonstrated that a related compound effectively reduced biofilm formation by over 66% in C. albicans, suggesting a strong potential for therapeutic applications in treating fungal infections .
- Cancer Cell Line Research : Another investigation showed that indole-based compounds led to significant cytotoxic effects in various cancer cell lines, indicating potential use in cancer therapy .
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C20H24N4O3/c1-22-12-9-14-15(7-6-8-16(14)22)21-17(25)13-24-18(26)20(23(2)19(24)27)10-4-3-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,25) |
InChI Key |
FUNGFDBTRVJNHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4(CCCCC4)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.